(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride
Overview
Description
(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C15H13ClI3NO4 and its molecular weight is 693.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives for Anticancer Activity : Research has been conducted on synthesizing derivatives of related compounds for potential anticancer applications. For instance, Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives exhibiting significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011).
Modification of Polymers : Studies such as those by Aly and El-Mohdy (2015) focused on modifying polymers through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification aimed to create materials with higher thermal stability and potential medical applications (Aly & El-Mohdy, 2015).
Biological Activity and Applications
- Antioxidant, Anti-Inflammatory, and Antiulcer Activity : Compounds such as (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives exhibited significant efficacy, indicating potential medical applications (Subudhi & Sahoo, 2011).
Material Science and Engineering Applications
Thermal Stability Enhancement in Materials : Research like that by Odabaşoǧlu et al. (2003) involved synthesizing compounds with enhanced thermal stability, relevant in materials science for developing more durable materials (Odabaşoǧlu et al., 2003).
Computational Peptidology for Drug Design : Flores-Holguín et al. (2019) utilized computational peptidology, employing conceptual density functional theory, for studying new antifungal peptides. This research aids in drug design by predicting the reactivity descriptors and bioactivity scores of peptides (Flores-Holguín et al., 2019).
Thermostabilizers for Polypropylene : Aghamali̇yev et al. (2018) synthesized imidazolines derived from the target compound as thermostabilizers for polypropylene, enhancing the material's thermal stability and durability (Aghamali̇yev et al., 2018).
Synthesis of Novel Pt(II)-Complexes for Anticancer Activity : Riccardi et al. (2019) synthesized new platinum complexes using an alanine-based amino acid for potential anticancer activity. These complexes showed moderate cytotoxic activity on cancer cells and were found to bind DNA sequences (Riccardi et al., 2019).
Mechanism of Action
Target of Action
The primary target of Reverse T3-13C6 (hydrochloride) is the Thyroid Hormone Receptor . This receptor plays a crucial role in the regulation of metabolism, growth, and development in the body.
Mode of Action
Reverse T3-13C6 (hydrochloride) interacts with its target, the Thyroid Hormone Receptor, by binding to it. This interaction can lead to changes in the receptor’s activity, which can subsequently influence various biological processes .
Biochemical Pathways
Given its target, it is likely involved in pathways related tothyroid hormone signaling . These pathways play a key role in numerous physiological processes, including metabolism, growth, and development.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that the compound may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact its bioavailability.
Result of Action
Its interaction with the thyroid hormone receptor suggests that it may influence processes regulated by this receptor, such as metabolism, growth, and development .
properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.ClH/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8;/h1-3,5-6,12,20H,4,19H2,(H,21,22);1H/t12-;/m0./s1/i5+1,6+1,8+1,10+1,11+1,14+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXNJGXKMWFLL-UKPPHBCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClI3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746332 | |
Record name | O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217676-14-6 | |
Record name | O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217676-14-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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